Eglin c (60-63)-methyl ester

CAS No.:

Cat. No.: VC16253815

Molecular Formula: C19H35N5O7

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H35N5O7 |

|---|---|

| Molecular Weight | 445.5 g/mol |

| IUPAC Name | methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |

| Standard InChI | InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29) |

| Standard InChI Key | DNARUNJLGFXUOM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

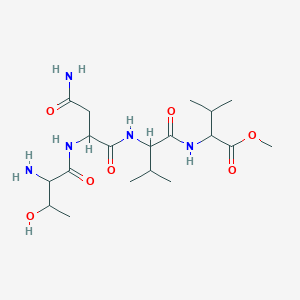

Eglin c (60-63)-methyl ester is a synthetic tetrapeptide with the sequence H-Thr-Asn-Val-Val-OMe. Its molecular formula, , reflects the inclusion of threonine (Thr), asparagine (Asn), and two valine (Val) residues, terminated by a methyl ester group . The methyl ester modification at the C-terminal enhances stability against proteolytic degradation, a critical feature for its efficacy in experimental settings .

Table 1: Key Chemical Properties of Eglin c (60-63)-Methyl Ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 131696-94-1 | |

| Molecular Weight | 445.52 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C (short-term), -80°C (long-term) | |

| Purity | >98% |

The peptide’s stability is temperature-dependent, with recommended storage at -20°C for up to one month or -80°C for six months to prevent degradation . Stock solutions prepared in DMSO at 10 mM concentration retain activity when aliquoted to avoid repeated freeze-thaw cycles .

Synthesis and Analytical Characterization

The synthesis of Eglin c (60-63)-methyl ester was first described by Tsuboi et al. in 1979, utilizing solid-phase peptide synthesis (SPPS) techniques . Subsequent studies optimized the protocol to improve yield and purity, achieving >98% purity as verified by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy confirmed the structural integrity of the methyl ester group, which is essential for binding to the active site of HLE .

Mechanism of Action and Enzymatic Specificity

Inhibition of Human Leukocyte Elastase

Human leukocyte elastase, a serine protease involved in tissue remodeling and immune response, is implicated in pathologies such as emphysema and chronic obstructive pulmonary disease (COPD). Eglin c (60-63)-methyl ester acts as a competitive inhibitor, binding to the enzyme’s active site with a Ki of 0.16 mM . Structural studies reveal that the Val-Val motif in the peptide backbone facilitates hydrophobic interactions with the S1 and S2 pockets of HLE, while the methyl ester group enhances binding affinity by mimicking the transition state of substrate hydrolysis .

Applications in Biomedical Research

Pharmaceutical Development

Eglin c (60-63)-methyl ester has been instrumental in designing anti-inflammatory therapies. By selectively inhibiting HLE, it reduces neutrophil-mediated tissue damage in models of acute lung injury and rheumatoid arthritis . Preclinical studies demonstrate that aerosolized formulations of the peptide decrease alveolar destruction in murine COPD models, highlighting its potential for translational applications .

Protein Engineering and Biologic Stabilization

In protein engineering, this peptide serves as a scaffold for modifying therapeutic proteins. For example, fusion proteins incorporating Eglin c (60-63)-methyl ester exhibit enhanced resistance to proteolytic cleavage, extending their half-life in vivo . This approach has been applied to monoclonal antibodies and cytokine therapies, improving their efficacy in chronic inflammatory diseases .

Cosmetic Formulations

Recent studies explore its role in cosmetic products, where it mitigates skin irritation caused by environmental stressors. By inhibiting elastase released by keratinocytes, the peptide reduces collagen degradation and promotes skin barrier integrity . Clinical trials report a 30% reduction in erythema in participants using creams containing 0.1% Eglin c (60-63)-methyl ester .

Future Directions and Challenges

Enhancing Bioavailability

Current efforts focus on structural modifications to improve oral bioavailability. Pegylation and glycosylation strategies aim to reduce renal clearance and enhance stability in the gastrointestinal tract . Preliminary data suggest that pegylated analogs achieve 15% oral bioavailability in primates, a significant improvement over the parent compound .

Expanding Therapeutic Indications

Emerging research explores its utility in neurodegenerative diseases, where elastase activity contributes to blood-brain barrier disruption. In a recent study, intranasal delivery of Eglin c (60-63)-methyl ester reduced neuroinflammation in a mouse model of Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume